molecular formula C19H21FN2O5S B11252490 N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide

N1-cyclopentyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B11252490
M. Wt: 408.4 g/mol
InChI Key: GUKWTJWCVYSGCV-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound characterized by the presence of cyclopentyl, fluorobenzenesulfonyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled using specific reagents and catalysts. The reaction conditions often require controlled temperatures, specific solvents, and precise timing to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

N-CYCLOPENTYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-CYCLOPENTYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE include:

  • N-CYCLOPENTYL-N’-[2-(FURAN-2-YL)-2-(4-METHYLBENZENESULFONYL)ETHYL]ETHANEDIAMIDE
  • N-CYCLOPENTYL-N’-[2-(FURAN-2-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]ETHANEDIAMIDE.

Uniqueness

The uniqueness of N-CYCLOPENTYL-N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H21FN2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

N'-cyclopentyl-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide

InChI

InChI=1S/C19H21FN2O5S/c20-13-7-9-15(10-8-13)28(25,26)17(16-6-3-11-27-16)12-21-18(23)19(24)22-14-4-1-2-5-14/h3,6-11,14,17H,1-2,4-5,12H2,(H,21,23)(H,22,24)

InChI Key

GUKWTJWCVYSGCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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